N-methylpent-4-yn-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylpent-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-4-5-6-7-2;/h1,7H,4-6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIATPLXOPLOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methylpent 4 Yn 1 Amine Hydrochloride and Precursors
Pathways to N-Methylpent-4-yn-1-amine and its Hydrochloride Salt
The creation of the primary pent-4-yn-1-amine is a critical step. Direct hydroamination of a terminal alkyne is one possible route, though achieving selectivity for the primary amine can be challenging. More commonly, multi-step synthetic sequences are employed, often proceeding through an alcohol intermediate.
A prevalent strategy involves the conversion of a suitable precursor, such as pent-4-yn-1-ol, into the desired amine. This can be achieved through several standard organic transformations:
Via an Alkyl Halide: The hydroxyl group of pent-4-yn-1-ol can be converted into a good leaving group, such as a tosylate, or directly to a halide (e.g., bromide or chloride). Subsequent reaction with an amine source, like ammonia, or more controlled methods like the Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction, yields the primary amine.
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the amine using reagents like diphenyl phosphoryl azide (DPPA) or phthalimide, followed by a deprotection step.
Once pent-4-yn-1-amine is synthesized, the next step is the selective introduction of a single methyl group to the nitrogen atom. A significant challenge in this stage is preventing overmethylation, which would lead to the formation of a tertiary amine. rsc.org Several methods have been developed to achieve controlled mono-N-methylation. rsc.orgnih.gov
Common strategies include:
Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde (B43269) as the source of the methyl group. researchgate.net The primary amine reacts with formaldehyde to form an imine, which is then reduced in situ by formic acid to yield the N-methylated product.
Reductive Amination: A variation of the Eschweiler-Clarke reaction, this method also involves the formation of an imine with formaldehyde, but employs other reducing agents such as sodium borohydride (B1222165) derivatives. researchgate.net
Use of Methylating Agents: Reagents like methyl iodide or dimethyl sulfate (B86663) can be used, but careful control of stoichiometry is required to minimize the formation of the dimethylated product. liv.ac.uk
Modern Catalytic Methods: More recent approaches utilize catalysts with C1 sources like carbon dioxide, methanol, or dimethyl carbonate, which can offer greater selectivity and more environmentally benign conditions. rsc.orgresearchgate.net
| Method | Reagents | General Conditions | Key Advantages |
|---|---|---|---|
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Heated reaction conditions | High yields, inexpensive reagents |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Mild conditions | Avoids strongly acidic conditions |
| Direct Alkylation | Methyl Halide (e.g., CH₃I), Base | Stoichiometric control needed | Straightforward procedure |
| Catalytic Methylation | Methanol or Dimethyl Carbonate, Catalyst | Varies with catalyst | Green chemistry approach, high selectivity possible |
The final step in the synthesis is the conversion of the free base, N-methylpent-4-yn-1-amine, into its hydrochloride salt. This is a standard acid-base reaction that serves to increase the compound's stability, crystallinity, and water solubility. youtube.comspectroscopyonline.com
The procedure typically involves dissolving the amine in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol. Hydrochloric acid, either as a gas or as a solution in a solvent like ether or dioxane, is then added to the amine solution. The nitrogen atom of the amine acts as a base, accepting a proton from the HCl to form an ammonium (B1175870) cation, with the chloride acting as the counter-ion. youtube.comoxfordreference.com The resulting N-methylpent-4-yn-1-amine hydrochloride salt is an ionic compound that is generally less soluble in nonpolar organic solvents and will often precipitate from the reaction mixture, allowing for easy isolation by filtration. oxfordreference.com
Synthesis of Pent-4-yn-1-amine Hydrochloride as a Key Intermediate
The primary amine, pent-4-yn-1-amine, is the cornerstone intermediate for the final product. Its synthesis can be approached from different starting materials, primarily through the functionalization of terminal alkynes or the transformation of halogenated alkanes.
Building the pent-4-yn-1-amine structure can begin with smaller, commercially available terminal alkynes. These methods involve carbon-carbon bond-forming reactions to construct the five-carbon chain.
Alkylation of Acetylides: A common strategy is to deprotonate a smaller alkyne, such as acetylene (B1199291) or propargylamine (B41283), with a strong base to form a nucleophilic acetylide. This acetylide can then react with a suitable three-carbon or two-carbon electrophile that contains a protected or masked amine functionality.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be used to join a terminal alkyne with a vinyl or aryl halide, though this is more common for creating more complex structures than the target aliphatic amine. orgsyn.org
An alternative and highly effective route starts with appropriately functionalized C5 chains, particularly those derived from cyclic ethers or halogenated alkanes.
A notable and practical synthesis begins with tetrahydrofurfuryl chloride. researchgate.net This readily available starting material can undergo a ring-opening reaction when treated with a strong base like n-butyllithium (n-BuLi). This process yields pent-4-yn-1-ol in high yield. researchgate.net From this key alcohol intermediate, the synthesis proceeds by converting the hydroxyl group to an amine as described in section 2.1.1. This multi-step but efficient pathway provides reliable access to the required pent-4-yn-1-amine precursor.
| Starting Material | Key Transformations | Intermediate | Target |
|---|---|---|---|
| Tetrahydrofurfuryl Chloride | 1. Ring opening (n-BuLi) 2. Tosylation/Halogenation 3. Amination (e.g., NaN₃ then reduction) | Pent-4-yn-1-ol | Pent-4-yn-1-amine |
| Pent-4-yn-1-ol | 1. Conversion of -OH to leaving group 2. Nucleophilic substitution with amine source | Alkyl tosylate or halide | Pent-4-yn-1-amine |
| Propargylamine | 1. Deprotonation 2. Alkylation with a C2 electrophile | N/A | Pent-4-yn-1-amine |
Stereoselective Synthesis and Chiral Control in Related Aminoalkyne Architectures
The introduction of a stereocenter in molecules like N-methylpent-4-yn-1-amine is crucial for understanding their biological activity and for the development of stereochemically pure compounds. This can be achieved either through asymmetric synthesis, which creates a chiral center selectively, or by resolving a racemic mixture of the amine.
Asymmetric Allylic Amination Approaches
Asymmetric allylic amination has emerged as a powerful tool for the enantioselective formation of C-N bonds, leading to the synthesis of chiral allylic amines. These methods often employ transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction. While direct application to precursors of N-methylpent-4-yn-1-amine is not widely reported, analogous reactions with substrates containing alkyne moieties or similar structural features provide valuable insights.
Transition metal-catalyzed approaches, particularly those using palladium, rhodium, and copper, are at the forefront of this field. For instance, palladium-catalyzed asymmetric allylic amination of 1,4-enynes could provide a pathway to chiral amines with both alkene and alkyne functionalities, which could then be further manipulated. The success of these reactions hinges on the choice of the chiral ligand, which influences both the enantioselectivity and regioselectivity of the amination.
Rhodium-catalyzed hydroamination of allenes represents another viable strategy. This method can produce highly enantioenriched α-chiral allylic amines. nih.gov By selecting an appropriate allene (B1206475) substrate, it might be possible to introduce the necessary carbon skeleton for a precursor to N-methylpent-4-yn-1-amine. The versatility of the allylic group allows for subsequent chemical transformations. nih.gov
Copper-catalyzed asymmetric allylic C-H amination offers a direct approach to functionalize alkenes. rsc.org This method avoids the need for pre-functionalized substrates, making it an atom-economical choice. The application of this methodology to substrates bearing a terminal alkyne would be a direct route to the desired aminoalkyne scaffold.
Below is a table summarizing representative results for asymmetric allylic amination of various substrates, illustrating the potential of these methods for creating chiral amines.
| Catalyst System | Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| [Rh(COD)Cl]₂ / Josiphos | Substituted Allenes | Benzophenone Imine | Up to 95 | Up to 98 | nih.gov |
| Cu(MeCN)₄PF₆ / R-(+)-BINAM | 2-Methyl-2-pentene | N-Phenylhydroxylamine | Good | Good | rsc.org |
| Pd₂(dba)₃ / Chiral Ligand | 1,4-Enynes | Various Amines | Reported | High | researchgate.net |
Resolution of Chiral Impurities in Amine Derivatives
When a racemic mixture of an amine is synthesized, resolution techniques can be employed to separate the enantiomers. This is a common strategy in both laboratory and industrial settings to obtain enantiomerically pure compounds. wikipedia.org The primary methods for resolving chiral amines are through the formation of diastereomeric salts or by enzymatic kinetic resolution.
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. ulisboa.pt These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ulisboa.pt After separation, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. ulisboa.pt
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic amine. wikipedia.org In a typical kinetic resolution, one enantiomer reacts much faster with a substrate in the presence of an enzyme, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. wikipedia.org Lipases are commonly used enzymes for the resolution of amines via N-acylation. nih.gov A notable study reports the non-enzymatic kinetic resolution of various primary propargylic amines with high selectivity, offering an alternative to enzymatic methods. nih.gov
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. diva-portal.org Chemoenzymatic DKR processes, which combine a metal catalyst for racemization and an enzyme for the stereoselective reaction, have been successfully applied to a variety of primary amines. organic-chemistry.org
The following table presents data on the kinetic resolution of propargylamines, which are structurally related to the target compound.
| Resolution Method | Substrate | Reagent/Enzyme | Conversion (%) | Enantiomeric Excess of Unreacted Amine (ee, %) | Selectivity Factor (s) | Reference |
|---|---|---|---|---|---|---|
| Non-enzymatic N-acylation | Primary Propargylic Amines | (1S,2S)-Pseudoephedrine Acetate | ~50 | Up to 99 | Up to 193 | nih.gov |
| Lipase-catalyzed acylation | Racemic Amines | Lipase | ~50 | High | High | researchgate.net |
Reactivity and Advanced Organic Transformations of N Methylpent 4 Yn 1 Amine Hydrochloride
Nucleophilic Additions and Condensation Reactions
The unique structure of N-methylpent-4-yn-1-amine, featuring both a secondary amine and a terminal alkyne, makes it a versatile building block in advanced organic synthesis. These functional groups can participate independently or sequentially in a variety of nucleophilic and condensation reactions to construct complex molecular architectures.
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and a compound with an acidic proton. nih.gov While N-methylpent-4-yn-1-amine itself does not possess the structure of a propargylic aminoalcohol, its constituent motifs are central to the synthesis of propargylamine (B41283) derivatives, which are valuable intermediates in medicinal chemistry. organic-chemistry.orgbohrium.com
In a typical pathway relevant to this class of compounds, the secondary amine of N-methylpent-4-yn-1-amine can react with an aldehyde to form an iminium ion. This electrophilic species is then susceptible to attack by a carbon nucleophile. More advanced strategies involve the direct use of C-alkynyl imines, formed from propargylamines, in reactions with enolizable aldehydes or ketones. nih.govresearchgate.net These reactions provide a powerful method for synthesizing functionalized propargylamines, often with a high degree of stereocontrol. nih.gov
The stereochemical outcome of the Mannich reaction with propargylic imines can be directed by the choice of catalyst. Dual catalysis systems, for instance, combining an aminocatalyst like proline with a Brønsted acid or base co-catalyst, have been developed to achieve high diastereoselectivity and enantioselectivity. nih.gov These methods allow for the selective synthesis of either syn- or anti-configured propargylic Mannich adducts by carefully tuning the catalyst and reaction conditions. nih.govresearchgate.net The resulting propargylamines are versatile intermediates that can be further elaborated into more complex molecules. organic-chemistry.org
Table 1: Catalytic Systems for Asymmetric Mannich Reactions of Aldehydes with C-Alkynyl Imines
| Catalyst System | Aldehyde | Imine Type | Stereochemical Outcome | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| Proline / Urea-Brønsted Base | Propanal | N-Boc-C-alkynyl imine | syn | 92 | >99:1 | 99 |
| (S)-Proline | Isovaleraldehyde | N-Ts-C-alkynyl imine | syn | 85 | 95:5 | 98 |
| α,α-Diphenylprolinol Silyl (B83357) Ether / TFA | Propanal | N-PMP-C-alkynyl imine | anti | 75 | 10:90 | 97 |
| Chiral Phosphoric Acid (CPA) | β-Keto Acid | C-alkynyl N-Boc N,O-acetal | N/A | up to 97 | N/A | up to 94 |
This table presents representative data compiled from studies on analogous systems to illustrate the principles of stereocontrol in Mannich reactions involving propargylic substrates. organic-chemistry.orgnih.govrsc.org
The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that generates α-acylamino carboxamide derivatives, or peptidomimetics, in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org The high atom economy and convergence of the Ugi reaction make it a cornerstone of combinatorial chemistry and drug discovery. nih.govnih.gov
N-methylpent-4-yn-1-amine hydrochloride, after neutralization to the free amine, is an ideal substrate for the Ugi reaction, serving as the amine component. A key advantage of incorporating this aminoalkyne is that the terminal alkyne moiety is preserved in the final product. beilstein-journals.org This "clickable" handle allows for subsequent post-Ugi modifications, significantly expanding the molecular diversity accessible from a single U-4CR. beilstein-journals.org
The mechanism involves the initial condensation of the amine and aldehyde to form an imine, which is then protonated by the carboxylic acid. sciepub.com This iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate that is trapped by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product. organic-chemistry.org The ability to vary each of the four components allows for the rapid synthesis of large libraries of complex molecules bearing an alkyne tag for further functionalization. researchgate.net
Table 2: Diversity in Ugi Reactions Incorporating an Aminoalkyne Moiety
| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Resulting Scaffold Feature |
| N-methylpent-4-yn-1-amine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Simple peptoid with terminal alkyne |
| N-methylpent-4-yn-1-amine | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Varied aliphatic and aromatic side chains |
| N-methylpent-4-yn-1-amine | Formaldehyde (B43269) | 4-Azidobenzoic Acid | Benzyl isocyanide | Product with both alkyne and azide (B81097) handles |
| N-methylpent-4-yn-1-amine | Glyoxylic Acid | Propionic Acid | 1,1,3,3-Tetramethylbutyl isocyanide | Incorporation of additional functional groups |
This table illustrates the combinatorial potential of the Ugi reaction using N-methylpent-4-yn-1-amine as a representative aminoalkyne. beilstein-journals.orgresearchgate.netresearchgate.net
Catalytic Systems in N Methylpent 4 Yn 1 Amine Hydrochloride Transformations
Rare Earth Metal Catalysis
Catalysis by rare earth metals, including scandium, yttrium, and lanthanum, is a powerful tool for the hydroamination of unsaturated carbon-carbon bonds. nih.gov These metals are known for their high activity in promoting the addition of N-H bonds across alkynes and alkenes, often proceeding through an intramolecular pathway to form cyclic amines.
Scandium, Yttrium, and Lanthanum Complexes in Aminoalkyne Hydroamination
Complexes of scandium, yttrium, and lanthanum are highly effective catalysts for the intramolecular hydroamination of aminoalkynes. The general mechanism involves the formation of a metal-amide intermediate by the reaction of the catalyst with the amine. This is followed by the intramolecular insertion of the pendant alkyne into the metal-nitrogen bond. The resulting metallacycle is then protonated by another substrate molecule, releasing the cyclized product and regenerating the active metal-amide catalyst to continue the cycle. ppor.az This process is highly atom-economical, making it an attractive method for synthesizing N-heterocycles. rsc.org For a substrate like N-methylpent-4-yn-1-amine, this catalytic cyclization would be expected to yield 1,5-dimethyl-2,3-dihydropyrrole. The efficiency of these catalysts is often high, with conversions greater than 90% achievable with catalyst loadings as low as 3% in related aminoalkene systems. nih.gov
Ligand Effects on Catalytic Activity and Selectivity
The ligand environment surrounding the rare earth metal center plays a crucial role in determining both the catalytic activity and the selectivity of the hydroamination reaction. The steric and electronic properties of the ligands can influence the rate of reaction and, in the case of chiral substrates, the stereochemical outcome.
For instance, studies on the kinetic resolution of chiral aminopentenes via intramolecular hydroamination using yttrium catalysts have demonstrated the profound impact of the ligand framework. nsf.gov By employing various 3,3'-silyl-substituted binaphtholate ligands, it was found that the efficiency of the kinetic resolution was highly dependent on the nature of the silyl (B83357) group. A cyclohexyldiphenylsilyl-substituted catalyst, in particular, showed remarkable efficiency, achieving high resolution factors. nsf.gov This high efficiency was attributed to a favorable pre-equilibrium and a large difference in the rate of cyclization between the two enantiomers of the substrate. nsf.gov The ligand structure also influences the diastereoselectivity of the cyclization product. nsf.gov
Table 1: Effect of Silyl-Substituted Binaphtholate Yttrium Catalysts on the Kinetic Resolution of Hex-5-en-2-amine Data adapted from studies on analogous aminoalkene substrates.
| Catalyst Ligand Substituent | Resolution Factor (k_fast/k_slow) | Product Diastereoselectivity (trans:cis) |
| Trimethylsilyl | Low | Moderate |
| Triisopropylsilyl | Moderate | Good |
| Cyclohexyldiphenylsilyl | Up to 90 | High |
| Triphenylsilyl | Moderate | Moderate |
Transition Metal Catalysis
Transition metals offer a diverse and versatile platform for catalyzing a wide array of transformations on aminoalkynes, including annulations, pyrrole (B145914) synthesis, and asymmetric aminations.
Rhodium-Catalyzed Intramolecular Oxidative Annulation
Rhodium(III) catalysis is a prominent strategy for the synthesis of nitrogen heterocycles through oxidative annulation involving C-H activation. nih.govsci-hub.cat This process typically requires the amine substrate to be acylated, converting the nitrogen into an amide which can act as an internal directing group.
The established mechanism for such transformations begins with the coordination of the directing group to the [Cp*Rh(III)] center. sci-hub.cat This is followed by a concerted metalation-deprotonation step, where an ortho C-H bond on an aromatic ring (or a suitable C-H bond in other systems) is activated to form a five-membered rhodacycle intermediate. nih.gov This rhodacycle then undergoes migratory insertion of the tethered alkyne. The subsequent C-N bond-forming reductive elimination yields the annulated heterocyclic product and a Rh(I) species. sci-hub.cat An external oxidant, commonly a copper(II) salt like Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst, completing the catalytic cycle. nih.govsci-hub.cat This methodology allows for the construction of complex fused-ring systems from simple precursors. rsc.orgnih.gov
Gold(III) Chloride Catalysis in Pyrrole Synthesis
Gold catalysts, particularly Au(III) salts like gold(III) chloride, are exceptionally effective in catalyzing the cyclization of functionalized alkynes due to the strong Lewis acidity and high affinity of gold for carbon-carbon triple bonds (alkynophilicity). mdpi.com For a substrate such as N-methylpent-4-yn-1-amine, AuCl₃ can catalyze an intramolecular hydroamination/cyclization cascade to form a pyrrole derivative.
The mechanism involves the activation of the alkyne moiety by the Au(III) center, rendering it highly susceptible to nucleophilic attack. pku.edu.cn The tethered secondary amine then acts as an intramolecular nucleophile, attacking the activated alkyne. This typically proceeds via a 5-exo-dig cyclization, which is kinetically favored, to generate a vinyl-gold intermediate. mdpi.com Subsequent protonolysis releases the catalyst and yields the 2,5-dihydro-1H-pyrrole (pyrroline) product. Aromatization to the corresponding substituted pyrrole can then occur, potentially facilitated by the reaction conditions or a subsequent oxidative step. This gold-catalyzed cascade provides an efficient route to substituted pyrroles from readily accessible aminoalkynes. organic-chemistry.org
Copper-Catalyzed Asymmetric Amination Principles
Copper-catalyzed hydroamination has emerged as a powerful method for the synthesis of chiral amines from alkenes and alkynes. nih.govnih.gov The key to these transformations is the in-situ generation of a copper(I) hydride (CuH) species, typically from a copper(I) precatalyst and a hydrosilane. nottingham.ac.uk
The catalytic cycle for the hydroamination of an alkyne involves several key steps:
Hydrocupration: The catalytically active LCuH species (where L is a chiral ligand) adds across the alkyne triple bond. This step, known as hydrocupration, forms a chiral vinylcopper intermediate. The regioselectivity and enantioselectivity of the entire process are typically determined at this stage. nih.gov
C-N Bond Formation: The vinylcopper intermediate reacts with an electrophilic amine source, such as a hydroxylamine (B1172632) ester (e.g., R₂N-OBz), to form the carbon-nitrogen bond and a copper(I) benzoate (B1203000) species. nih.gov
Catalyst Regeneration: The active CuH catalyst is regenerated from the copper(I) benzoate through transmetalation with the hydrosilane, releasing a silyl benzoate byproduct. nih.gov
The use of chiral phosphine (B1218219) ligands, such as derivatives of BINAP, is crucial for inducing high levels of enantioselectivity by creating a chiral environment around the copper center. nih.gov This methodology allows for the controlled synthesis of various amine products, including enamines and chiral alkylamines, from the same alkyne precursors by modifying the reaction conditions. nih.gov
Advanced Spectroscopic and Analytical Characterization of N Methylpent 4 Yn 1 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For N-methylpent-4-yn-1-amine hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The presence of the hydrochloride salt would influence the chemical shift of protons near the amine group. The terminal alkyne proton would present a characteristic signal, typically a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene groups along the pentyl chain would show complex splitting patterns (multiplets) resulting from coupling with neighboring protons. The N-methyl group would likely appear as a singlet, though it may show coupling to the N-H proton under certain conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| HC≡C- | ~1.9 - 2.1 | Triplet (t) | ~2.5 |
| -C≡C-CH₂- | ~2.2 - 2.4 | Multiplet (m) | - |
| -CH₂-CH₂-N | ~1.7 - 1.9 | Multiplet (m) | - |
| -CH₂-N- | ~2.9 - 3.1 | Multiplet (m) | - |
| CH₃-N- | ~2.6 - 2.8 | Singlet (s) | - |
| NH₂⁺ | Broad | Singlet (s, broad) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The two carbons of the alkyne group would have characteristic chemical shifts in the range of 68-85 ppm. The carbons of the methylene groups and the N-methyl group would appear in the aliphatic region of the spectrum. The proximity of the amine group would deshield the adjacent carbons, causing them to appear at a higher chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C ≡CH | ~68 - 72 |
| -C ≡C- | ~80 - 85 |
| -C≡C-C H₂- | ~15 - 20 |
| -C H₂-CH₂-N | ~28 - 32 |
| -C H₂-N- | ~48 - 52 |
| C H₃-N- | ~33 - 37 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for the analysis of this compound, allowing for its separation from any impurities followed by its detection and mass determination. In a typical LC-MS analysis, the compound would first be separated on a reversed-phase column. The eluent would then be introduced into the mass spectrometer, where the molecule would be ionized, commonly via electrospray ionization (ESI). The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS is an advancement of LC-MS that utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and increased sensitivity. The application of UPLC-MS for the analysis of this compound would provide a more detailed profile of the sample, enabling the detection and quantification of even trace-level impurities. The resulting data would include a precise retention time and a high-resolution mass spectrum, further confirming the identity and purity of the compound.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the purification and analysis of chemical compounds. For this compound, various methods can be employed.
Column Chromatography: This technique could be used for the purification of the free base form of the compound. A silica (B1680970) gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate (B1210297) with triethylamine (B128534) to prevent protonation and tailing) would likely provide good separation.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction or to determine the purity of a sample. For N-methylpent-4-yn-1-amine, a silica gel plate could be used with a similar solvent system as in column chromatography. The spots could be visualized using a stain such as ninhydrin, which reacts with the amine to produce a colored spot.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. Given the compound's structure as a secondary amine, reversed-phase HPLC is a highly effective method for quantifying its purity and identifying any potential synthesis-related impurities or degradation products.
For purity assessment, a standard approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. Since this compound lacks a strong chromophore for UV detection, derivatization is a common strategy to enhance its detectability. Reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be reacted with the secondary amine to form a highly fluorescent derivative, allowing for sensitive detection.
Research Findings on Purity Determination
A typical reversed-phase HPLC method for purity analysis would be developed and validated to ensure accuracy and precision. The primary peak corresponding to the derivatized N-methylpent-4-yn-1-amine would be integrated, and its area percentage would be calculated relative to the total area of all observed peaks. This percentage is reported as the purity of the sample. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound (as NBD-derivative)
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Enantiomeric Excess Determination
As this compound is a chiral molecule, determining its enantiomeric excess (e.e.) is crucial for applications where stereochemistry is important. Chiral HPLC is the gold standard for this analysis. The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used and have demonstrated broad applicability in the separation of chiral amines. For this compound, derivatization with a suitable agent like NBD-Cl not only improves detection but can also enhance chiral recognition on the CSP.
Research Findings on Enantiomeric Excess Determination
A normal-phase chiral HPLC method is often preferred for the separation of derivatized amines. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination of this compound (as NBD-derivative)
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane:2-Propanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Expected Retention Time (Enantiomer 1) | ~12.3 min |
| Expected Retention Time (Enantiomer 2) | ~14.1 min |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Reaction Energetics
A primary area of interest is the intramolecular cyclization, a common reaction for N-alkynylamines, often catalyzed by transition metals. Theoretical studies on analogous systems, such as the gold-catalyzed cyclization of N-alkynyl carbamates and 2-alkynyl-N-propargylanilines, reveal that the reaction proceeds through the formation of a π-complex between the metal and the alkyne. researchgate.netrsc.orgnih.gov This is followed by an intramolecular nucleophilic attack of the amine on the activated alkyne.
For N-methylpent-4-yn-1-amine, a 5-exo-dig cyclization would lead to a five-membered ring, a common outcome in such reactions. QM calculations can elucidate the energetics of this process. An illustrative reaction coordinate diagram, based on data from similar systems, would show the relative energies of the reactant, transition state, intermediate, and product.
Table 1: Hypothetical Reaction Energetics for the 5-exo-dig Cyclization of N-methylpent-4-yn-1-amine (Illustrative Data)
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant + Catalyst | 0.0 |
| 2 | π-Complex | -5.2 |
| 3 | Transition State (TS1) | +15.8 |
| 4 | Cyclized Intermediate | -10.4 |
Note: This data is illustrative and based on trends observed in computational studies of similar N-alkynylamines.
Another important reaction is the intermolecular addition to the alkyne, such as hydroamination. DFT calculations on the hydroamination of alkynes catalyzed by transition metals indicate that the mechanism and energetics are highly dependent on the metal and ligands. northeastern.edursc.orgrsc.org These studies often reveal a delicate balance between different potential pathways, which can be computationally explored to predict regioselectivity and stereoselectivity.
Steric and Electronic Effects on Reactivity via Computational Modeling
The reactivity of N-methylpent-4-yn-1-amine is governed by a combination of steric and electronic factors associated with its functional groups. Computational modeling provides quantitative measures of these effects.
Electronic Effects: The terminal alkyne possesses a high electron density in its π-system, making it susceptible to electrophilic attack. The nitrogen atom of the secondary amine has a lone pair of electrons, rendering it nucleophilic. The interplay between these two groups is crucial. Computational studies on alkyne semihydrogenation catalyzed by frustrated Lewis pairs (FLPs) have shown that the electronic properties of both the catalyst and the alkyne substrate significantly influence the reaction's activity. nih.govresearchgate.netacs.org For N-methylpent-4-yn-1-amine, modifying the electronic environment, for instance, by protonation of the amine in its hydrochloride form, would drastically alter its nucleophilicity and, consequently, its reactivity in intramolecular reactions.
Natural Bond Orbital (NBO) analysis is a computational tool that can be used to quantify the charge distribution and orbital interactions within the molecule.
Table 2: Illustrative NBO Charges on Key Atoms of N-methylpent-4-yn-1-amine
| Atom | NBO Charge (a.u.) |
|---|---|
| N (Amine) | -0.65 |
| C (Terminal Alkyne, Cα) | -0.20 |
| C (Terminal Alkyne, Cβ) | -0.15 |
Note: These values are hypothetical and serve to illustrate the expected charge distribution.
Mechanistic Studies of Catalyzed Transformations using Theoretical Methods
Theoretical methods are invaluable for elucidating the detailed mechanisms of catalyzed reactions, providing insights that are often difficult to obtain experimentally. For N-methylpent-4-yn-1-amine, several catalyzed transformations are of interest.
Gold-Catalyzed Cycloisomerization: Gold(I) complexes are known to be excellent catalysts for the cyclization of N-alkynylamines. researchgate.netrsc.orgnih.govbeilstein-journals.orgvdoc.pub DFT studies on similar substrates have detailed the catalytic cycle, which typically involves:
Coordination of the gold catalyst to the alkyne.
Intramolecular nucleophilic attack of the amine.
Protodeauration to release the cyclized product and regenerate the catalyst.
Computational modeling can identify the key intermediates and transition states, and rationalize the observed regioselectivity (e.g., 5-exo vs. 6-endo cyclization). rsc.org
Palladium/Copper-Catalyzed Cross-Coupling: The terminal alkyne of N-methylpent-4-yn-1-amine can participate in cross-coupling reactions, such as the Sonogashira coupling. Computational studies of the Sonogashira reaction have provided a detailed understanding of the catalytic cycle, including the roles of both the palladium catalyst and the copper co-catalyst. nih.govresearchgate.netresearchgate.net Theoretical investigations can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the rate-determining step and the influence of ligands and solvents.
A³-Coupling Reactions: Propargylamines are often synthesized via A³-coupling reactions (aldehyde, alkyne, amine). Computational studies on these reactions have shed light on the mechanism, which can proceed through different pathways depending on the catalyst and reactants. rsc.orgresearchgate.netresearchgate.net For the synthesis of N-methylpent-4-yn-1-amine or its derivatives, DFT calculations could predict the optimal conditions and rationalize the stereochemical outcome.
Applications of N Methylpent 4 Yn 1 Amine Hydrochloride As a Versatile Building Block in Complex Molecular Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule provides a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular and intermolecular cyclization reactions.
Pyrroles: The synthesis of substituted pyrroles can be envisioned through reactions that involve the functionalization of the amine followed by a cyclization reaction involving the alkyne. For instance, an initial acylation of the secondary amine, followed by an intramolecular cyclization, could potentially lead to the formation of a pyrrole (B145914) ring. Another plausible approach is a metal-catalyzed reaction, such as a palladium-catalyzed coupling of the alkyne with a suitable partner, followed by an intramolecular hydroamination.
Pyrazoles: The terminal alkyne in N-methylpent-4-yn-1-amine hydrochloride is a suitable functional group for [3+2] cycloaddition reactions. The reaction of the alkyne with a 1,3-dipole, such as a diazo compound or a nitrile imine, would be expected to yield a pyrazole (B372694) derivative. The N-methylamino group could be either protected prior to the cycloaddition or carried through the reaction, providing a handle for further functionalization of the resulting pyrazole.
Indolizinium scaffolds are present in a variety of biologically active natural products. The synthesis of indolizinium derivatives often involves the cyclization of functionalized pyridine (B92270) precursors. This compound could potentially be utilized in the synthesis of these structures. One hypothetical approach would involve the alkylation of a pyridine derivative with the N-methylpent-4-yn-1-amine backbone, followed by an intramolecular cyclization cascade involving the alkyne. Metal-catalyzed cycloisomerization reactions of such precursors are a common strategy for the construction of the indolizine (B1195054) core.
Integration into Advanced Molecular Architectures
The bifunctional nature of this compound makes it an attractive component for the construction of more complex and functionally diverse molecules, such as those used in medicinal chemistry and materials science.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. A critical component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are crucial for the efficacy of the PROTAC.
This compound has been utilized as a building block in the synthesis of PROTAC linkers. A notable example is its use in the development of a first-in-class STAT5 PROTAC degrader. umich.edu In this synthesis, the secondary amine of this compound is first protected, for example, with a Boc group. The protected intermediate can then be incorporated into the growing PROTAC linker chain. The terminal alkyne serves as a versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the linker to one of the ligands. nih.gov
The following table summarizes the key steps in the utilization of this compound in the synthesis of a PROTAC linker, as described in the development of a STAT5 degrader. umich.edu
| Step | Reactants | Reagents and Conditions | Product | Purpose |
| 1 | This compound | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (Et₃N), Acetonitrile (CH₃CN) | tert-butyl methyl(pent-4-yn-1-yl)carbamate | Protection of the secondary amine |
| 2 | tert-butyl methyl(pent-4-yn-1-yl)carbamate | Azide-functionalized ligand | Copper(I) catalyst, e.g., CuSO₄/Sodium ascorbate | Triazole-containing PROTAC intermediate |
| 3 | Triazole-containing PROTAC intermediate | Trifluoroacetic acid (TFA) or HCl | Deprotected amine | Deprotection of the amine for subsequent coupling |
| 4 | Deprotected amine | Carboxylic acid-functionalized ligand | EDC, HOBt or other coupling agents | Final PROTAC molecule |
Beyond PROTACs, the dual functionality of this compound allows for its incorporation into a variety of organic scaffolds. The terminal alkyne can participate in a range of chemical transformations including:
Sonogashira coupling: Palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to introduce aromatic or olefinic moieties.
Click Chemistry: As mentioned, the copper-catalyzed or strain-promoted azide-alkyne cycloaddition to form triazoles.
A³ coupling (Aldehyde-Alkyne-Amine): A one-pot, three-component reaction to generate propargylamines. acs.orgnih.gov
The secondary amine provides a nucleophilic center for:
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.
Alkylation: Reaction with alkyl halides to introduce new alkyl groups.
This versatility allows for the synthesis of diverse and highly functionalized molecules where the N-methylpent-4-yn-1-amine unit acts as a flexible or rigidifying linker, depending on the subsequent transformations of the alkyne. The ability to sequentially or orthogonally react the two functional groups makes it a valuable tool for building complex molecular structures in a controlled and predictable manner.
Q & A
Q. What are the common synthetic routes for preparing N-methylpent-4-yn-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via multi-step reactions involving reduction, amination, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) used in dapoxetine hydrochloride synthesis provides a methodological framework . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., propylene glycol) enhance reaction efficiency and intermediate stability .
- Temperature control : Staged heating (e.g., 160°C for initial amination, followed by 80°C for intermediate stabilization) improves yield and reduces side reactions .
- Catalyst use : Dimethylamine or thiourea can facilitate nucleophilic substitution during amination steps .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological characterization involves:
- Spectroscopy : ¹H/¹³C-NMR for structural elucidation of intermediates, IR for functional group verification (e.g., amine and alkyne stretches) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weights and fragmentation patterns .
- Chromatography : HPLC with UV detection (λmax ~255 nm) ensures purity, as demonstrated in similar hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what reference standards are applicable?
Chiral impurities arise during synthesis, particularly in tertiary amine derivatives. To resolve them:
- Chiral HPLC : Use columns like Chiralpak® IG-3 with polar mobile phases (e.g., hexane:isopropanol:diethylamine) for baseline separation .
- Reference standards : Enantiomer-specific hydrochlorides (e.g., (1S,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) can be used for calibration .
Q. What strategies mitigate the formation of nitrosamine impurities in amine hydrochloride APIs?
Secondary/tertiary amines like N-methylpent-4-yn-1-amine are prone to nitrosation. Risk mitigation includes:
- Process controls : Avoid nitrosating agents (e.g., nitrites) in reagents or water sources .
- Analytical monitoring : LC-MS/MS with a limit of detection ≤10 ppb for nitrosamines .
- Supplier audits : Ensure raw materials (e.g., dimethylamine) are free from nitrite contamination .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
Stability protocols should align with ICH guidelines:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the alkyne group) .
- Long-term storage : Monitor purity at -20°C over ≥5 years using stability-indicating HPLC methods .
Q. How can contradictory analytical data (e.g., NMR vs. MS results) be resolved during structural confirmation?
Contradictions often arise from residual solvents or isotopic interference. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
